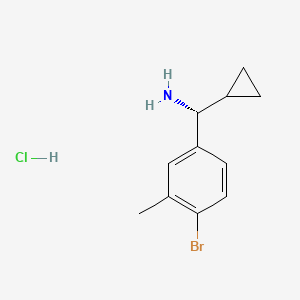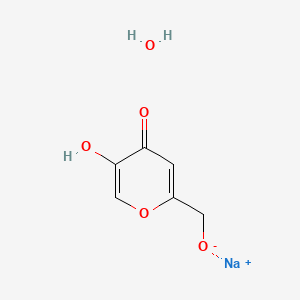
(R)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride is a chiral amine compound characterized by the presence of a bromine atom, a methyl group on a phenyl ring, and a cyclopropyl group attached to the methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the 4-position.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using diazo compounds or ylides to form the cyclopropyl ring.
Amination: The cyclopropyl intermediate is reacted with methanamine under controlled conditions to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
®-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: Researchers use this compound to study the effects of cyclopropyl-containing amines on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts conformational rigidity, which can enhance binding affinity and selectivity. The bromine atom and amine group contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
®-Cyclopropyl(phenyl)methanamine hydrochloride: Lacks the bromine and methyl groups, resulting in different reactivity and biological properties.
®-(4-Chloro-3-methylphenyl)(cyclopropyl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of bromine, affecting its chemical behavior and applications.
®-(4-Bromo-3-methylphenyl)(cyclopropyl)methanol: Contains a hydroxyl group instead of an amine, leading to different chemical and biological properties.
Uniqueness
®-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride is unique due to the combination of the bromine atom, methyl group, and cyclopropyl ring, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H15BrClN |
|---|---|
Molecular Weight |
276.60 g/mol |
IUPAC Name |
(R)-(4-bromo-3-methylphenyl)-cyclopropylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8;/h4-6,8,11H,2-3,13H2,1H3;1H/t11-;/m1./s1 |
InChI Key |
RIZVKUOFLAWWJH-RFVHGSKJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C2CC2)N)Br.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2CC2)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(7-nitro-3H-imidazo[4,5-B]pyridin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15233566.png)


![3-Methyl-1H-pyrazolo[4,3-B]pyridine-5-carbonitrile](/img/structure/B15233583.png)


![N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B15233605.png)
![1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene](/img/structure/B15233607.png)
![{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B15233610.png)



